Azepan-1-yl(phenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

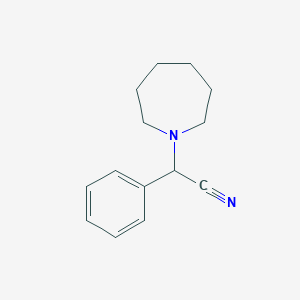

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVIWLDOORMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor for the Development of Nitrogen Containing Heterocycles

The inherent reactivity of α-aminonitriles positions Azepan-1-yl(phenyl)acetonitrile as a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. The presence of both a nitrile group and an amino group in this compound allows for a variety of chemical transformations, including cyclization reactions to form diverse ring systems.

The general reactivity of α-aminonitriles suggests that this compound can participate in reactions such as the Thorpe-Ziegler cyclization or serve as a substrate in multicomponent reactions to generate highly substituted heterocyclic frameworks. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing multiple avenues for subsequent intramolecular reactions to form lactams, piperidines, and other aza-heterocycles. While specific research detailing these transformations for this compound is not extensively documented in publicly available literature, the foundational principles of α-aminonitrile chemistry strongly support its potential in this area.

Building Block in Complex Organic Molecule Construction

The utility of Azepan-1-yl(phenyl)acetonitrile extends to its role as a fundamental building block in the assembly of more intricate organic molecules. The α-aminonitrile moiety can be considered a masked form of an α-amino acid or a 1,2-diamino functionality, which are crucial components in many biologically active compounds.

Through strategic chemical manipulations, the nitrile and amino groups can be transformed to introduce new functionalities and build molecular complexity. For example, the deprotonation of the α-carbon followed by alkylation allows for the introduction of various substituents, thereby expanding the structural diversity of the resulting products. This approach is fundamental in the construction of complex natural products and their analogues. Although specific examples showcasing this compound in the total synthesis of a complex molecule are not readily found in the literature, its structural features make it an attractive candidate for such endeavors.

Intermediate in Agrochemical Synthesis

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of molecules with specific structural features that confer biological activity. Nitrogen-containing compounds play a significant role in this field. The structural framework of Azepan-1-yl(phenyl)acetonitrile, incorporating a phenyl group, an azepane ring, and a nitrile, offers a template for the synthesis of potential agrochemical candidates.

The nitrile group is a common feature in many commercial pesticides, and the azepane ring can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for agrochemical efficacy. While direct evidence of this compound's use as an intermediate in the synthesis of a commercial agrochemical is not publicly available, the general importance of α-aminonitriles in this sector suggests its potential as a valuable intermediate for the discovery of new crop protection agents.

Contributions to Materials Science Research

In the realm of materials science, organic molecules with specific functional groups are sought after for the development of new polymers, functional dyes, and other advanced materials. The nitrile group in Azepan-1-yl(phenyl)acetonitrile can be a key functional handle for polymerization reactions or for modification of material surfaces.

Computational and Theoretical Chemistry Investigations of Azepan 1 Yl Phenyl Acetonitrile

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of chemical compounds. Through the application of quantum chemical methods, it is possible to elucidate electronic structure, bonding characteristics, and various reactivity descriptors. This section details the theoretical investigations into Azepan-1-yl(phenyl)acetonitrile, employing methods such as Density Functional Theory (DFT).

Advanced Spectroscopic and Structural Characterization Techniques Focus on Methods, Not Just Reporting Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of Azepan-1-yl(phenyl)acetonitrile, specific signals correspond to the different types of protons present in the molecule. The protons of the seven-membered azepane ring typically appear as a series of multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.2 ppm. The protons on the carbons adjacent to the nitrogen atom are deshielded and resonate at the lower field end of this range (δ 2.8–3.2 ppm). A key diagnostic signal is the methine proton (the hydrogen attached to the carbon bearing both the phenyl and nitrile groups), which is expected to appear as a singlet further downfield. Another characteristic set of signals appears in the aromatic region, typically between δ 7.3 and 7.5 ppm, corresponding to the five protons of the phenyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A highly characteristic signal is that of the nitrile carbon (C≡N), which typically resonates in the range of δ 115–120 ppm. The carbons of the phenyl ring produce a set of signals in the aromatic region (approximately δ 125-140 ppm). The carbons of the azepane ring give rise to signals in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons adjacent to the nitrogen atom are deshielded compared to the other ring carbons. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Azepane Ring Protons | 1.5 - 3.2 (multiplets) | Aliphatic region |

| Phenyl Ring Protons | 7.3 - 7.5 (multiplets) | 125 - 140 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, which has a molecular formula of C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol , Electrospray Ionization (ESI) is a common analysis method. scbt.com In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. This would be observed at an m/z value of approximately 214.31. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

The fragmentation of azepane-containing compounds under techniques like Electron Impact (EI) mass spectrometry can also provide structural clues. A common fragmentation pathway involves cleavage at the bond alpha to the nitrogen atom, leading to the formation of a stable cyclic immonium ion. researchgate.net This type of analysis helps to confirm the presence and structure of the azepane ring.

Data Table: Mass Spectrometry Data for this compound

| Technique | Ion | m/z Value | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~214.31 | Molecular Weight Confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands. The most prominent and diagnostically important is the sharp stretching vibration of the nitrile group (C≡N), which appears in a relatively uncluttered region of the spectrum, typically around 2240 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the azepane ring show stretching vibrations just below 3000 cm⁻¹. rsc.org

Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | ~2240 (sharp) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. mdpi.com

Compound Name Table

| Compound Name |

|---|

| This compound |

| 2-(Azepan-1-yl)-2-phenylacetonitrile |

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways

The classical Strecker reaction, involving the one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains a primary method for synthesizing α-aminonitriles. d-nb.infonih.gov For Azepan-1-yl(phenyl)acetonitrile, this would involve the reaction of benzaldehyde, azepane, and a cyanide donor like trimethylsilyl (B98337) cyanide (TMSCN).

However, the quest for greener, more efficient, and safer protocols is driving research into new catalytic systems and reaction conditions. mdpi.com Modern approaches focus on minimizing hazardous reagents and solvents, improving yields, and simplifying purification processes. d-nb.infoacs.org

Key areas of exploration for the synthesis of this compound and related compounds include:

Advanced Catalysis : While many methods exist, the development of catalysts that are effective for less reactive substrates, such as ketones, is an ongoing challenge. d-nb.info Research into novel metal complexes, Lewis acids, and organocatalysts aims to broaden the scope and efficiency of α-aminonitrile synthesis. d-nb.infomdpi.com For instance, indium powder in water has been demonstrated as an effective and environmentally benign catalyst for the three-component synthesis of various α-aminonitriles in excellent yields (79-98%). nih.gov Similarly, metal-organic frameworks like Cr-MIL-101-SO3H are being explored as sustainable and highly selective catalysts. acs.org

Photocatalysis : Visible-light-induced reactions represent a frontier in organic synthesis. researchgate.net The development of photocatalytic methods for the C(sp³)-H cyanation of amines offers a direct and mild route to α-aminonitriles, with high tolerance for various functional groups. organic-chemistry.org

Solvent-Free and Aqueous Conditions : To align with the principles of green chemistry, methods that operate under solvent-free conditions or in water are highly desirable. d-nb.infoorganic-chemistry.org Solvent-free procedures using TMSCN have shown to produce α-aminonitriles in almost quantitative yields, particularly from cyclic ketones. organic-chemistry.org

Below is a comparative table of potential synthetic strategies for this compound:

| Synthetic Method | Precursors | Potential Catalyst/Conditions | Key Advantages | Reference(s) |

| Classical Strecker Synthesis | Benzaldehyde, Azepane, TMSCN | Lewis Acid (e.g., InCl₃) or no catalyst | Well-established, high-yielding for many substrates. | d-nb.infonih.gov |

| Catalytic Three-Component Reaction | Benzaldehyde, Azepane, TMSCN | Indium in water; Cr-MIL-101-SO₃H | Environmentally friendly, high yields, recyclable catalysts. | nih.govacs.org |

| Photocatalytic C-H Cyanation | N-Phenylazepane | Photocatalyst, Cyanide Source | Mild conditions, high functional group tolerance. | researchgate.netorganic-chemistry.org |

| Solvent-Free Synthesis | Benzaldehyde, Azepane, TMSCN | Triphenylphosphine dibromide | High efficiency (80-99% yields), reduced waste. | d-nb.info |

Discovery of Undiscovered Reactivity and Transformation Patterns

The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations. rsc.orgarkat-usa.org While reactions like hydrolysis to α-amino acids and reduction to 1,2-diamines are well-known, future research will likely uncover more nuanced and powerful applications of the unique reactivity of compounds like this compound.

Emerging areas of reactivity research include:

Deprotonation and Nucleophilic Addition : The α-proton of the nitrile group can be removed to form a carbanion. This deprotonated α-aminonitrile can act as a potent nucleophile, equivalent to an acyl anion, for forming new carbon-carbon bonds through reactions like alkylations, acylations, and conjugate additions. researchgate.netresearchgate.net The specific influence of the seven-membered azepane ring on the stability and reactivity of this carbanion intermediate presents an area for detailed study.

Oxidative Decyanation : The transformation of α-aminonitriles into amides via oxidative decyanation is an area of growing interest. researchgate.net This reaction provides a direct route to amide functionalities, which are prevalent in biologically active molecules.

Cyclization Reactions : The inherent functionality of this compound makes it a promising precursor for the synthesis of novel heterocyclic systems. uni-mainz.deresearchgate.net Intramolecular reactions or multicomponent reactions involving both the nitrile and amine functionalities could lead to the discovery of new scaffolds for medicinal chemistry. For example, α-aminonitriles are known precursors to imidazoles and other heterocycles. arkat-usa.orgnih.gov

Masked Iminium Ion Equivalents : α-Aminonitriles can serve as stable precursors to highly reactive iminium ions, which can then participate in various cationic reactions. rsc.orgresearchgate.net Exploring this reactivity with the azepane-containing structure could lead to new synthetic methodologies.

| Potential Transformation | Reagents/Conditions | Expected Product Type | Significance | Reference(s) |

| α-Deprotonation/Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Substituted α-aminonitrile | C-C bond formation, access to complex amino compounds. | researchgate.net |

| Hydrolysis | Acid or base | α-(Azepan-1-yl)phenylacetic acid | Synthesis of unnatural α-amino acids. | researchgate.net |

| Reductive Decyanation | Dissolving metal reduction | N-(Phenylethyl)azepane | Formation of substituted amines. | researchgate.net |

| Oxidative Decyanation | Base, Oxidant | N-Benzoylazepane | Direct synthesis of amides. | researchgate.net |

| Reaction with Aminothiols | Cysteine/Homocysteine | Thiol-containing heterocycles/dipeptides | Prebiotic chemistry, synthesis of peptide analogues. | nih.gov |

Integration of Machine Learning in Predictive Organic Synthesis

The field of organic synthesis is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). arxiv.org These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel retrosynthetic pathways. rsc.org

For a compound like this compound, ML could be applied in several ways:

Retrosynthesis Prediction : ML models, often based on transformer architectures, can analyze a target molecule and predict potential precursors. rsc.org While these models have shown success, their performance on less common structures or specific reaction classes like heterocycle formation can be limited by data availability, a challenge that transfer learning techniques are beginning to address. chemrxiv.org

Reaction Condition Optimization : AI can explore the vast space of possible reaction conditions (e.g., catalysts, solvents, temperatures) to identify those that maximize yield and minimize byproducts. arxiv.org This is particularly useful for complex multicomponent reactions like the Strecker synthesis. However, it's important to recognize that current ML models can sometimes be biased by literature trends rather than purely chemical principles. acs.org

Predicting Properties of Novel Compounds : ML algorithms can be trained to predict the physicochemical and biological properties of yet-to-be-synthesized molecules. researchgate.net This allows chemists to prioritize the synthesis of derivatives of this compound that are most likely to have desired characteristics for specific applications.

The development of specialized LLMs for chemistry, such as Chemma, which can assist in tasks from retrosynthesis to reaction optimization, signals a future where AI is an integral collaborative partner in the chemical research process. arxiv.org

Interdisciplinary Contributions to Broader Chemical Sciences

The structural motifs present in this compound—a cyclic amine, a phenyl group, and a nitrile—are common in molecules with significant biological activity. researchgate.net Therefore, research on this compound and its derivatives is likely to contribute to several interdisciplinary fields.

Medicinal Chemistry : α-Aminonitriles are precursors to α-amino acids and various nitrogen-containing heterocycles, which are foundational structures in drug discovery. uni-mainz.deresearchgate.net Compounds containing the azepane moiety have been investigated for a range of therapeutic applications, including as Sigma-1 receptor ligands for neurological diseases and as potential anticancer and antimicrobial agents. mdpi.comnih.gov Derivatives of this compound could be synthesized and screened for various biological activities, such as enzyme inhibition or receptor binding. mdpi.comresearchgate.net For example, related quinolone structures bearing an azepan-1-yl-phenyl group have been investigated for activity against Mycobacterium tuberculosis. acs.org

Agrochemicals : The α-aminonitrile moiety is also found in promising agrochemical agents and pesticides. researchgate.net Research could explore the potential of this compound derivatives in this sector.

Materials Science : The photophysical properties of molecules can be tuned by chemical modification. The phenylacetonitrile (B145931) core, when integrated with photoswitchable groups like azobenzenes, can lead to materials with light-controlled functions. nih.gov While not directly an azobenzene, the aromatic and nitrile functionalities of this compound could serve as a scaffold for the development of novel functional materials.

Q & A

Q. What are the established synthetic routes for Azepan-1-yl(phenyl)acetonitrile, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves the Beckmann rearrangement of ketoximes in acetonitrile under acid catalysis, as demonstrated in studies where ketoximes are treated with reagents like phosphoryl chloride (POCl₃) to yield nitriles . Optimization includes controlling temperature (reflux conditions) and solvent polarity. Acetonitrile’s high dielectric constant facilitates polar intermediates, but substitution with methanol may alter selectivity due to π-π interactions in phenyl stationary phases during purification .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments, particularly the azepane ring protons (δ 1.5–3.0 ppm) and nitrile carbon (δ ~115–120 ppm).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles, as seen in structurally similar compounds like (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, where torsional angles between aromatic rings and the azepane moiety are critical for stability .

- IR Spectroscopy : Confirms nitrile group presence via a sharp C≡N stretch (~2240 cm⁻¹) .

Q. How does solvent choice (e.g., acetonitrile vs. methanol) impact the purification of this compound via HPLC?

Acetonitrile, with its low viscosity and UV transparency, is ideal for reverse-phase HPLC. However, methanol enhances π-π interactions on phenyl-hexyl columns, improving separation of aromatic isomers. For example, cresol isomers show better resolution with methanol due to stationary phase interactions . Method development should screen both solvents, adjusting gradients to balance retention time and selectivity.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states and charge distribution. For instance, the nitrile group’s electron-withdrawing nature polarizes adjacent carbons, making them susceptible to nucleophilic attack. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites, aiding in predicting regioselectivity for functionalization . Benchmarking against experimental kinetics (e.g., anilinolysis rates in acetonitrile) validates computational models .

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Dynamic Kinetic Resolution (DKR) : Employ asymmetric catalysts (e.g., BINAP-Ru complexes) to racemize undesired enantiomers during synthesis.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Convert enantiomers to diastereomeric salts using chiral auxiliaries (e.g., tartaric acid) .

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

Steric hindrance from the azepane ring reduces hydrolysis rates of the nitrile group. Electron-donating substituents on the phenyl ring (e.g., -OCH₃) destabilize the nitrile via resonance, accelerating degradation. Stability studies in HCl/acetonitrile (0.1–1 M) at 25–50°C, monitored by HPLC, quantify degradation pathways .

Q. What are the challenges in scaling up this compound synthesis while maintaining yield and purity?

- Heat Management : Exothermic Beckmann rearrangements require controlled addition of reagents and jacketed reactors.

- Byproduct Formation : Optimize stoichiometry to minimize side products (e.g., imines or oligomers).

- Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water removes polar impurities, while silica gel chromatography isolates the nitrile .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.